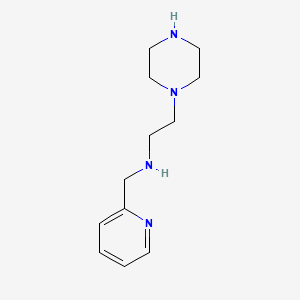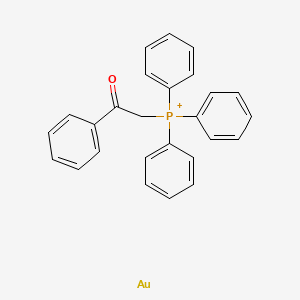
Gold;phenacyl(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold;phenacyl(triphenyl)phosphanium is an organometallic compound that combines gold with phenacyl and triphenylphosphanium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gold;phenacyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with gold compounds. One common method is the reaction of triphenylphosphine with gold chloride in the presence of a phenacyl halide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Gold;phenacyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can convert gold(III) back to gold(I) or elemental gold.
Substitution: The phenacyl and triphenylphosphanium groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or nitric acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various gold complexes with different oxidation states and ligand configurations. These products can have distinct properties and applications depending on their chemical structure .
Applications De Recherche Scientifique
Gold;phenacyl(triphenyl)phosphanium has several scientific research applications:
Mécanisme D'action
The mechanism of action of gold;phenacyl(triphenyl)phosphanium involves its interaction with cellular components, particularly mitochondria. The compound can disrupt mitochondrial function, leading to cell death. This property is particularly useful in targeting cancer cells, which have higher metabolic rates and are more susceptible to mitochondrial disruption . The molecular targets include mitochondrial membranes and enzymes involved in cellular respiration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common ligand in organometallic chemistry, used in various catalytic processes.
Phenacyltriphenylphosphonium: Similar in structure but lacks the gold component, used in photopolymerization and other applications.
Triphenylarsonium-functionalized gold nanoparticles: Used in biomedical applications, particularly in drug delivery and imaging.
Uniqueness
Gold;phenacyl(triphenyl)phosphanium is unique due to the presence of gold, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
53674-39-8 |
|---|---|
Formule moléculaire |
C26H22AuOP+ |
Poids moléculaire |
578.4 g/mol |
Nom IUPAC |
gold;phenacyl(triphenyl)phosphanium |
InChI |
InChI=1S/C26H22OP.Au/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;/q+1; |
Clé InChI |
ZWMUDPLDGPSCMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




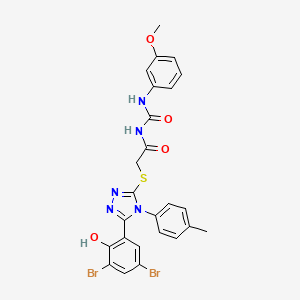
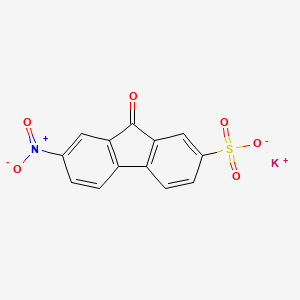
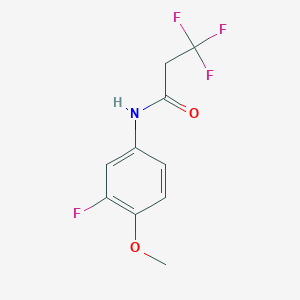
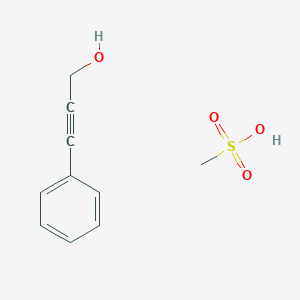


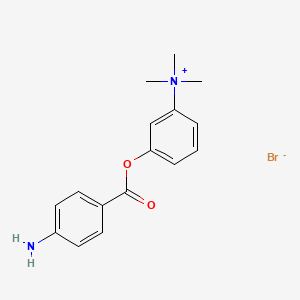

![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
